

N-Benzylidethanolamine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzylidethanolamine**

Cat. No.: **B085505**

[Get Quote](#)

An In-depth Technical Guide to **N-Benzylidethanolamine**

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **N-Benzylidethanolamine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

N-Benzylidethanolamine, with the CAS number 101-32-6, is a tertiary amine featuring a benzyl group and two hydroxyethyl groups attached to the nitrogen atom.[\[1\]](#)[\[2\]](#) Its structure allows it to act as a tridentate ligand, forming stable complexes with metal ions through chelation involving the nitrogen and both oxygen atoms.[\[1\]](#)

Systematic Name: 2-[benzyl(2-hydroxyethyl)amino]ethanol[\[1\]](#)

Synonyms:

- 2,2'-(Benzylimino)diethanol[\[3\]](#)[\[4\]](#)
- N,N-Bis(2-hydroxyethyl)benzylamine[\[3\]](#)[\[4\]](#)
- Benzylbis(2-hydroxyethyl)amine[\[2\]](#)[\[4\]](#)

Molecular Formula: C₁₁H₁₇NO₂[\[1\]](#)[\[2\]](#)[\[4\]](#)

Molecular Weight: 195.26 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

Below is a 2D representation of the chemical structure of **N-Benzylidiethanolamine**.

Caption: Chemical structure of **N-Benzylidiethanolamine**.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of **N-Benzylidiethanolamine**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Physical State	Colorless to yellow to orange clear liquid	[2] [3]
Boiling Point	226 °C	[3] [4]
Density	1.09 g/cm ³	[3] [4]
Refractive Index	1.5370 to 1.5410	[4]
Flash Point	178 °C	[3]
Purity	>98.0% (GC)	[3]
Storage	Room temperature, under inert gas, in a cool and dark place (<15°C)	[3]
Air Sensitivity	Air Sensitive	[3]

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32	m	5H	Aromatic-H
3.73	s	2H	CH ₂ Ph
3.63	t	4H	-CH ₂ OH
2.74	t	4H	-NCH ₂ -
2.89	br s	2H	-OH

Data sourced from
The Royal Society of
Chemistry.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3400-3300	O-H stretching of hydroxyl groups
3100-3000	Aromatic C-H stretching
3000-2800	Aliphatic C-H stretching
1250-1000	C-N stretching of the tertiary amine

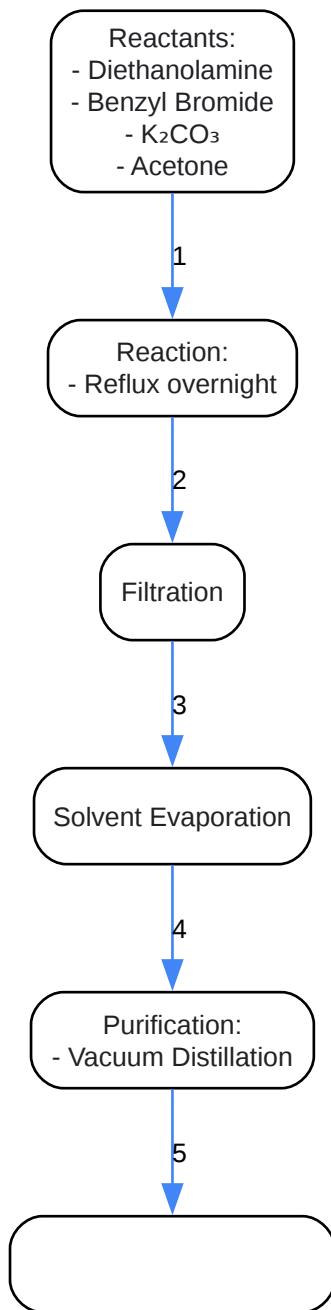
Characteristic absorption bands.[\[1\]](#)

Synthesis of N-Benzyldiethanolamine

The primary method for synthesizing **N-Benzyldiethanolamine** is the N-alkylation of diethanolamine with a benzyl halide, such as benzyl chloride or benzyl bromide.[\[1\]](#) To favor the formation of the desired tertiary amine and minimize the production of quaternary ammonium salt by-products, an excess of diethanolamine is typically used.[\[1\]](#) The reaction is generally conducted at elevated temperatures, for instance, 95-100°C for 2 to 3 hours, to achieve a high yield.[\[1\]](#)

Experimental Protocol: Synthesis from Benzyl Bromide and Diethanolamine

This protocol is based on a general procedure for the synthesis of **N-Benzyldiethanolamine**.
[4]


Materials:

- Diethanolamine
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Anhydrous acetone

Procedure:

- To a round-bottom flask containing anhydrous acetone, add potassium carbonate (2.5 equivalents based on benzyl bromide).
- Add diethanolamine (2.1 equivalents) to the suspension.
- While stirring, add benzyl bromide (1.0 equivalent).
- Heat the reaction mixture to reflux and continue for several hours (e.g., overnight) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Filter the resulting white suspension to remove the inorganic salts.
- Remove the solvent from the filtrate by evaporation under reduced pressure to obtain the crude product as a yellow liquid.[4]
- Further purification can be achieved by vacuum distillation.

The following diagram illustrates the general workflow for the synthesis of **N-Benzyldiethanolamine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Benzyldiethanolamine**.

Applications in Research and Development

N-Benzylidiethanolamine is a versatile intermediate with applications in various areas of chemical synthesis and materials science.

- Intermediate in Medicinal Chemistry: It serves as a building block for more complex molecular architectures in drug discovery projects.[\[1\]](#)
- Synthesis of Macrocyclic and Chelating Ligands: Its structure is well-suited for the construction of macrocyclic compounds like aza-crown ethers.[\[1\]](#) These compounds are known for their ability to selectively bind metal ions.[\[1\]](#)
- Polymer Chemistry: **N-Benzylidiethanolamine** can be integrated into polyurethane chains, where it functions as a chain extender.[\[1\]](#) The two hydroxyl groups react with isocyanate monomers, incorporating the N-benzyl group as a pendant moiety along the polymer chain.[\[1\]](#)

Safety and Handling

N-Benzylidiethanolamine is classified as causing skin and serious eye irritation.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Precautionary Measures:

- Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Response:
 - If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[\[3\]](#)[\[5\]](#)
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[\[5\]](#)[\[6\]](#)

- Storage: Store in a well-ventilated place. Keep the container tightly closed.[5] It is recommended to store in a cool, dark place under an inert gas.[3]

For further details, consult the Safety Data Sheet (SDS) for **N-Benzylidiethanolamine** (CAS 101-32-6).[5][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzylidiethanolamine Research Chemical [benchchem.com]
- 2. CAS 101-32-6: 2-[benzyl(2-hydroxyethyl)amino]ethan-1-ol [cymitquimica.com]
- 3. N-Benzylidiethanolamine | 101-32-6 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 2,2'-(BENZYLIMINO)DIETHANOL | 101-32-6 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. N-Benzylidiethanolamine | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [N-Benzylidiethanolamine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085505#n-benzylidiethanolamine-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com